

An In-depth Technical Guide on 2,4-Dimethoxybenzenesulfonamide Derivatives and Analogues

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Compound of Interest

Compound Name: 2,4-Dimethoxybenzenesulfonamide

Cat. No.: B1308909

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Introduction

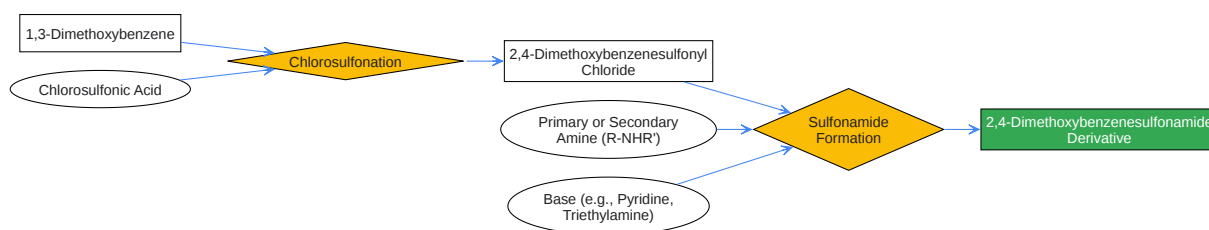
Benzenesulfonamide and its derivatives represent a versatile scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with diverse pharmacological activities. Among these, derivatives of **2,4-dimethoxybenzenesulfonamide** are of growing interest due to their potential in modulating various biological targets. The presence of the methoxy groups at the 2 and 4 positions of the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of **2,4-dimethoxybenzenesulfonamide** derivatives and related analogues.

Disclaimer: While this guide focuses on the **2,4-dimethoxybenzenesulfonamide** core, due to the limited availability of data on this specific scaffold, representative examples of other methoxy-substituted benzenesulfonamide analogues are included to provide a broader context of their therapeutic potential.

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. The 2,4-dimethoxybenzenesulfonyl chloride precursor can be synthesized from 1,3-dimethoxybenzene through chlorosulfonation.

A general synthetic scheme is outlined below:



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A generalized synthetic workflow for **2,4-dimethoxybenzenesulfonamide** derivatives.

Biological Activities and Therapeutic Potential

Benzenesulfonamide derivatives have been extensively investigated for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The specific substitutions on the benzenesulfonamide core play a crucial role in determining the compound's biological target and efficacy.

Antimicrobial Activity

Certain benzenesulfonamide derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Compound ID	Bacterial Strain	Zone of Inhibition (cm)	Reference
N-(2-methoxyphenyl)-4-methylbenzenesulfonamide	Bacillus licheniformis	0.50	[1]
N-(2-methoxyphenyl)-4-methylbenzenesulfonamide	Bacillus subtilis (amylase specific)	0.50	[1]
N-(2-methoxyphenyl)-4-methylbenzenesulfonamide	Bacillus subtilis	0.90	[1]
N-(2-methoxyphenyl)-4-methylbenzenesulfonamide	Streptococcus (gram –ve)	0.90	[1]
N-(2-methoxyphenyl)-4-methylbenzenesulfonamide	Escherichia coli I	0.00	[1]

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives has been a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, and the disruption of cell cycle progression.

Compound ID	Cell Line	IC50 (μM)	Reference
4e (a thiazolone-benzenesulfonamide)	MDA-MB-231	3.58	[2]
4e (a thiazolone-benzenesulfonamide)	MCF-7	4.58	[2]
4g (a thiazolone-benzenesulfonamide)	MDA-MB-231	5.54	[2]
4g (a thiazolone-benzenesulfonamide)	MCF-7	2.55	[2]
2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c)	MCF-7	37.8 (μg/ml)	[3]
2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4e)	MCF-7	28.2 (μg/ml)	[3]

Enzyme Inhibition

Benzenesulfonamides are known to be effective inhibitors of various enzymes, including carbonic anhydrases and lipoxygenases. The sulfonamide moiety can coordinate with the zinc ion in the active site of metalloenzymes.

Compound ID	Enzyme	IC50 (nM)	Reference
35 (a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative)	12-Lipoxygenase	Potent (nM range)	[4]
36 (a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative)	12-Lipoxygenase	Potent (nM range)	[4]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of research findings. Below are representative protocols for the synthesis and biological evaluation of benzenesulfonamide derivatives.

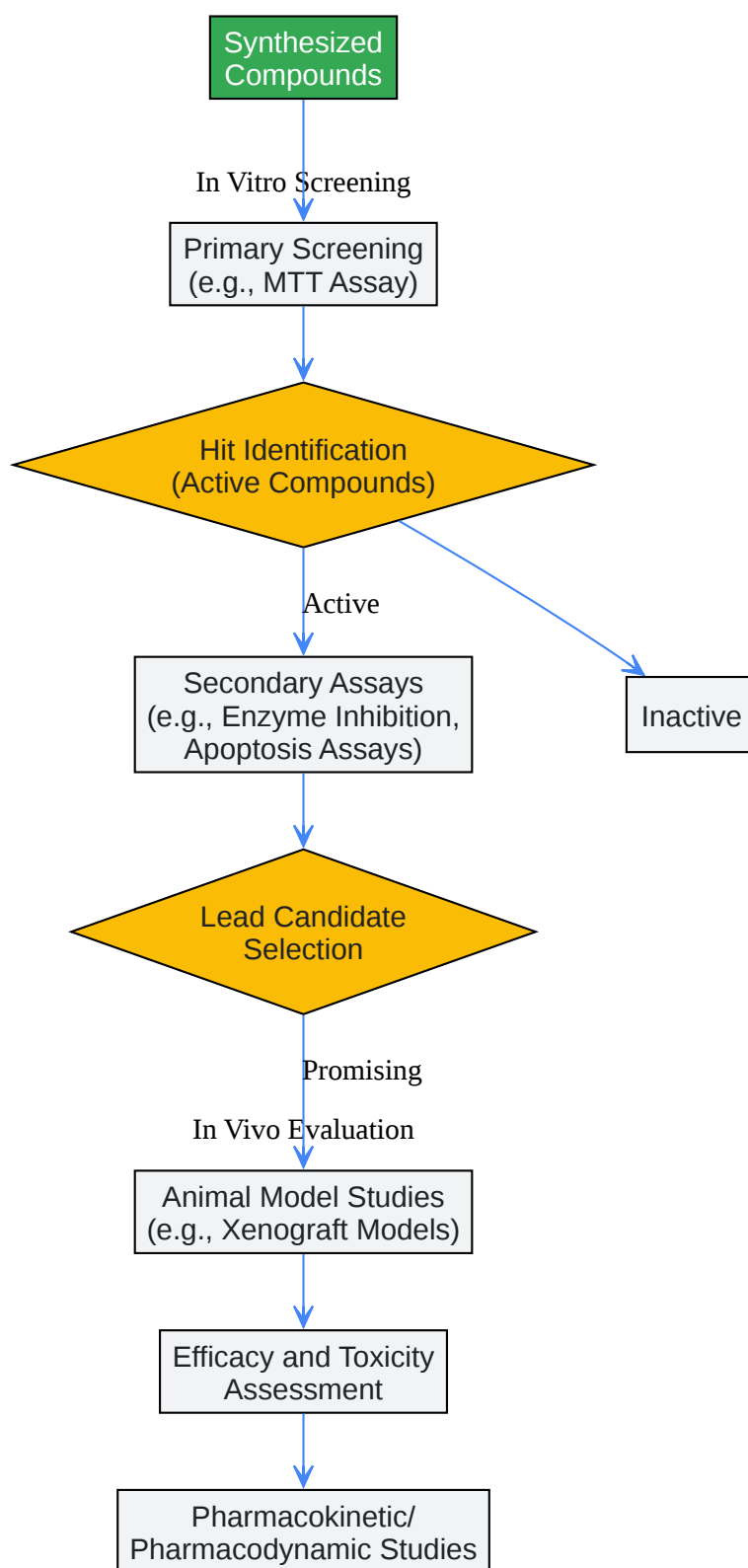
General Procedure for the Synthesis of N-Substituted Benzenesulfonamides

To a solution of the appropriate amine (1.0 mmol) in dry pyridine (10 mL), the corresponding benzenesulfonyl chloride (1.1 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water (50 mL). The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-substituted benzenesulfonamide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5×10^3 cells/well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.

- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
- **Formazan Solubilization:** The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.



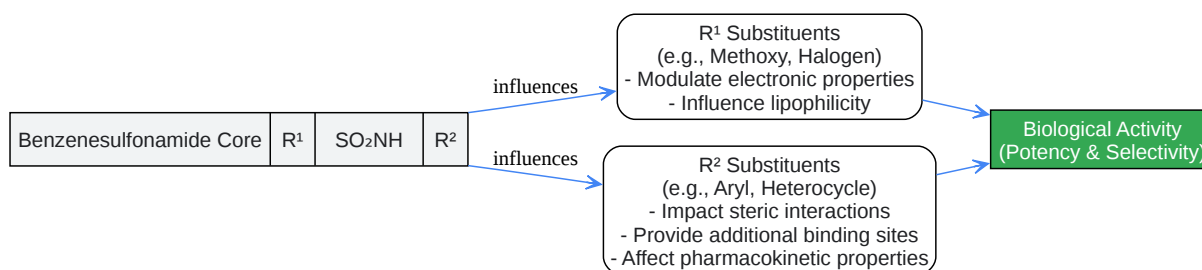
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A typical workflow for the biological screening of novel compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of benzenesulfonamide derivatives provide valuable insights for the rational design of more potent and selective compounds. The nature and position of substituents on both the benzene ring and the sulfonamide nitrogen are critical for biological activity.

For many biologically active sulfonamides, the unsubstituted sulfonamide group ($-\text{SO}_2\text{NH}_2$) is a key pharmacophore. The acidity of the sulfonamide proton can be modulated by the substituents on the benzene ring. Electron-withdrawing groups generally increase the acidity and can influence the binding affinity to the target protein. The substituents on the sulfonamide nitrogen can be varied to modulate lipophilicity, steric bulk, and hydrogen bonding potential, which are all important for target engagement and pharmacokinetic properties.



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A conceptual diagram illustrating the structure-activity relationship of benzenesulfonamide derivatives.

Conclusion

Derivatives of **2,4-dimethoxybenzenesulfonamide** and its analogues continue to be a promising area of research in drug discovery. Their synthetic accessibility and the tunability of their physicochemical and pharmacological properties make them attractive scaffolds for the development of novel therapeutic agents. Further exploration of this chemical space, guided by detailed SAR studies and mechanistic investigations, is warranted to unlock their full

therapeutic potential. This guide serves as a foundational resource for researchers embarking on the design, synthesis, and evaluation of this important class of compounds.

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